![molecular formula C14H17N3OS2 B5695676 2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5695676.png)
2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 1,3,4-thiadiazole ring substituted with a 4-methylsulfanylphenyl group and a 2,2-dimethylpropanamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the 4-Methylsulfanylphenyl Group: The 4-methylsulfanylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.
Attachment of the 2,2-Dimethylpropanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced to a thiadiazoline under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiadiazolines.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
相似化合物的比较
Similar Compounds
2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide: Similar in structure but contains a sulfamoyl group instead of a methylsulfanyl group.
2,2-dimethyl-N-(4-nitrophenyl)propanamide: Contains a nitro group instead of a methylsulfanyl group.
2,2-dimethyl-N-(4-aminophenyl)propanamide: Contains an amino group instead of a methylsulfanyl group.
Uniqueness
2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the 1,3,4-thiadiazole ring and the 4-methylsulfanylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-5-7-10(19-4)8-6-9/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEVQLXWUXYVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![acetic acid;[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]carbamimidothioate](/img/structure/B5695596.png)
![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)
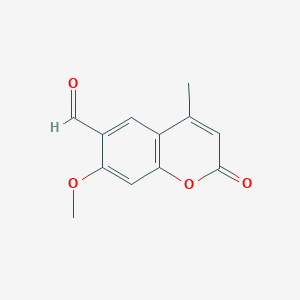
![1-(2-Methylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5695620.png)
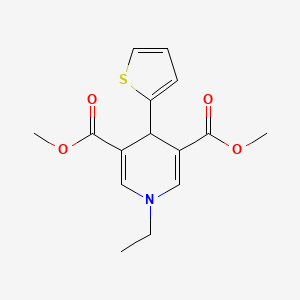
![N-(3-methoxypropyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanediamide](/img/structure/B5695630.png)
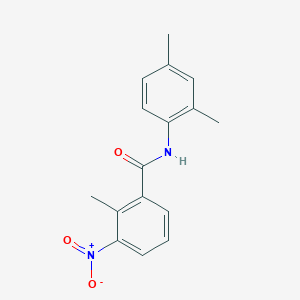
![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-methoxyphenol](/img/structure/B5695646.png)
![Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B5695655.png)
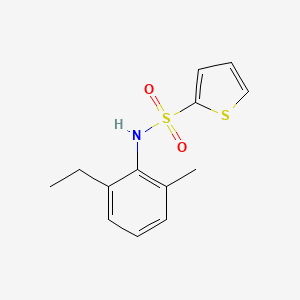
![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
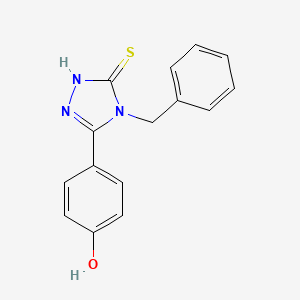
![N-[2-(3-CHLOROPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5695697.png)
